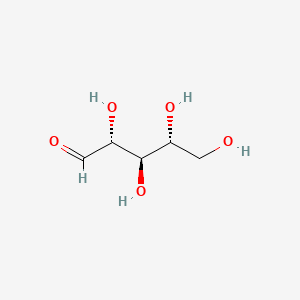

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal

Overview

Description

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is a chiral compound with multiple hydroxyl groups, making it a polyol. It is an important intermediate in various biochemical pathways and has significant applications in both research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal typically involves the selective oxidation of pentose sugars. One common method is the oxidation of D-arabinose using mild oxidizing agents under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as the use of microbial fermentation processes. These methods leverage the metabolic pathways of specific microorganisms to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Mild oxidizing agents like bromine water or nitric acid.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Substitution reagents: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Produces pentanoic acids.

Reduction: Yields pentanols.

Substitution: Forms esters or ethers depending on the substituent.

Scientific Research Applications

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal has numerous applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

Biology: Plays a role in metabolic studies and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, influencing metabolic pathways and cellular processes. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid

- (2R,3R,4R)-2,3,4,5-tetrahydroxypentan-1-ol

- (2R,3R,4R)-2,3,4,5-tetrahydroxypentyl chloride

Uniqueness

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in stereoselective synthesis and as a chiral building block in various applications .

Properties

CAS No. |

50-69-1 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

InChI Key |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

SMILES |

O=C[C@@H]([C@@H]([C@@H](CO)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Appearance |

Solid powder |

melting_point |

98.5 °C |

Key on ui other cas no. |

50-69-1 |

physical_description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

D Ribose D-Ribose Ribose |

vapor_pressure |

0.00000085 [mmHg] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is aldehydo-D-ribose commonly utilized in synthetic chemistry?

A1: Aldehydo-D-ribose serves as a key starting material for constructing various C-nucleosides. Researchers have employed reactions like coupling with acetylenic Grignard reagents [], reacting with lithiated pyridine derivatives [, ], and utilizing phosphonium ylides [] to introduce diverse functionalities at the anomeric carbon of the sugar molecule.

Q2: What are some notable derivatives of aldehydo-D-ribose and their applications?

A2: Several protected derivatives of aldehydo-D-ribose, like 2,3:4,5-di-O-isopropylidene-aldehydo-D-ribose [, ] and 2,4:3,5-di-O-benzylidene-aldehydo-D-ribose [, ], are frequently used. These protecting groups help control the reactivity and stereochemistry during synthetic transformations, facilitating the synthesis of complex molecules like C-glycosyl nucleosides [] and substituted pyridine-C-nucleosides [].

Q3: Can you explain the significance of benzyloxy group participation in aldehydo-D-ribose chemistry?

A3: Research has shown that the benzyloxy group at the 4-position in suitably protected aldehydo-D-ribose derivatives can participate in intramolecular displacement reactions [, ]. This participation leads to the formation of furanoid products with high regioselectivity, as observed in the synthesis of 2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosylethyne []. This understanding of neighboring group participation is crucial for planning efficient synthetic routes.

Q4: What challenges are associated with synthesizing specific isomers of aldehydo-D-ribose derivatives?

A4: Controlling the stereochemistry during the synthesis of aldehydo-D-ribose derivatives can be challenging. For instance, reactions with phosphonium ylides often result in mixtures of cis and trans isomers of terminal-unsaturated sugars []. Researchers utilize various techniques, including careful selection of reaction conditions and reagents, to optimize the yield of desired isomers.

Q5: Are there any examples of aldehydo-D-ribose derivatives being used in the development of potential pharmaceutical agents?

A5: Yes, aldehydo-D-ribose derivatives have shown promise in medicinal chemistry. For example, researchers have synthesized 5-[2-(guanin-9-yl)- and 5-[2-(2-aminopurin-9-yl)ethyl]-2-D-ribo-(1′,2′,3′,4′-tetrahydroxybutyl)-1,3-dioxane, potential prodrugs of the antiviral drug penciclovir, starting from 2,3,4,5-tetra-O-acetyl-aldehydo-D-ribose []. This highlights the potential of aldehydo-D-ribose derivatives as scaffolds for developing novel therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.